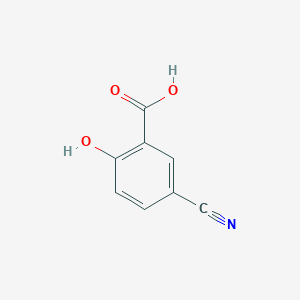

5-Cyano-2-hydroxybenzoic acid

描述

5-Cyano-2-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3. It is a derivative of benzoic acid, where the hydrogen atom at the fifth position of the benzene ring is replaced by a cyano group (-CN) and the hydrogen atom at the second position is replaced by a hydroxyl group (-OH). This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by reduction and subsequent cyanation. The nitration step introduces a nitro group (-NO2) at the fifth position, which is then reduced to an amino group (-NH2). The amino group is then converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

化学反应分析

Types of Reactions

5-Cyano-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-cyano-2-carboxybenzoic acid.

Reduction: The cyano group can be reduced to an amino group, forming 5-amino-2-hydroxybenzoic acid.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as alkoxides (RO-) and amines (RNH2) are commonly used in substitution reactions.

Major Products Formed

Oxidation: 5-Cyano-2-carboxybenzoic acid.

Reduction: 5-Amino-2-hydroxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Research

5-Cyano-2-hydroxybenzoic acid has been investigated for its potential therapeutic properties, particularly in the development of antimicrobial and anticancer agents. Its structural features allow it to interact with biological targets effectively.

- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Pseudomonas aeruginosa .

Chemical Intermediates

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives with enhanced biological activity or different chemical properties.

| Compound | Application |

|---|---|

| 4-Amino-5-cyano-2-hydroxybenzoic acid | Antimicrobial agent |

| 5-Cyanosalicylic acid derivatives | UV absorbers in cosmetics |

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and vibrant coloration.

Analytical Chemistry

The compound is used as a reference standard in analytical chemistry for various testing methods, including chromatographic techniques.

作用机制

The mechanism of action of 5-Cyano-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the modulation of enzyme activity, inhibition of microbial growth, and other biological effects.

相似化合物的比较

Similar Compounds

Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor to aspirin.

p-Hydroxybenzoic Acid: A compound with a hydroxyl group at the para position, used as a preservative in cosmetics and pharmaceuticals.

Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, known for its antioxidant properties.

Uniqueness

5-Cyano-2-hydroxybenzoic acid is unique due to the presence of both a cyano group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

5-Cyano-2-hydroxybenzoic acid (C8H5NO3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group (-OH) and a cyano group (-CN) attached to a benzoic acid framework. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that certain hydroxybenzoic acid derivatives possess significant activity against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It has been suggested that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In particular, the binding affinity to COX-2 receptors has been noted, indicating a possible pathway for its anti-inflammatory effects.

3. Analgesic Properties

The analgesic activity of related compounds has been documented, suggesting that this compound may also exhibit pain-relieving properties. Studies involving animal models have demonstrated that certain hydroxybenzoic acid derivatives can reduce pain responses in tests such as the hot plate and formalin tests.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various hydroxybenzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with cyano substitutions showed enhanced activity compared to their non-cyano counterparts .

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages, suggesting a potential mechanism for its anti-inflammatory effects .

- Analgesic Activity : In an animal model, the compound exhibited significant analgesic effects comparable to established analgesics like acetaminophen, particularly in models inducing pain through chemical irritants .

Data Tables

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the introduction of the cyano group at the 5-position significantly enhances the biological activity of hydroxybenzoic acids. This modification appears to improve lipophilicity and receptor binding affinity, making these compounds more effective against target biological systems.

常见问题

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for 5-Cyano-2-hydroxybenzoic acid to ensure experimental reproducibility?

- Answer : Store in a tightly sealed container in a dry, well-ventilated area. Avoid exposure to heat, moisture, or incompatible substances. Use gloves, chemical-resistant clothing, and eye protection to minimize skin/eye contact. Contaminated gloves should be disposed of according to laboratory safety protocols .

Q. How can researchers safely handle this compound given the lack of comprehensive toxicological data?

- Answer : Adopt precautionary measures: use fume hoods for weighing, conduct pilot toxicity assays (e.g., in vitro cell viability tests), and monitor for acute symptoms (e.g., respiratory irritation). Refer to analogous benzoic acid derivatives for risk extrapolation .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

- Answer :

- IR Spectroscopy : Detect characteristic peaks for -CN (~2240 cm⁻¹) and -OH/COOH groups (~2500-3500 cm⁻¹).

- NMR : Look for aromatic proton signals (δ 6.5–8.5 ppm) and carboxylic proton (δ ~12 ppm, if observable).

- Mass Spectrometry : Confirm molecular weight (163.1 g/mol) via ESI-MS .

Q. What purification methods are suitable for isolating this compound after synthesis?

- Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound from high-resolution X-ray diffraction data?

- Answer : Prioritize modeling hydrogen-bonding networks (e.g., O-H···O and C≡N···π interactions) and anisotropic displacement parameters. Validate refinement using R-factors and electron density maps. SHELXL’s constraints can stabilize weakly diffracting regions (e.g., disordered solvent molecules) .

Q. What strategies resolve discrepancies in reported solubility or stability data for this compound under varying pH conditions?

- Answer : Conduct controlled stability studies (e.g., HPLC monitoring at pH 2–12, 25–60°C). Compare degradation products (e.g., decarboxylation or cyano hydrolysis) via LC-MS. Use kinetic modeling to predict shelf-life .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Answer : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Simulate reaction trajectories (e.g., cyano group participation in cycloadditions) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies .

Q. What experimental approaches assess the ecological impact of this compound when ecotoxicological data is unavailable?

- Answer : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to estimate LC₅₀/EC₅₀ values. Model bioaccumulation potential via octanol-water partition coefficients (log Kow) derived from HPLC retention times .

Q. How do steric and electronic effects of the cyano group influence the acid dissociation constant (pKa) of this compound compared to unsubstituted analogs?

- Answer : Measure pKa potentiometrically or via UV-Vis titration. The electron-withdrawing cyano group decreases pKa by stabilizing the deprotonated carboxylate form. Compare with 2-hydroxybenzoic acid (pKa ~2.97) .

Q. What crystallographic challenges arise when determining the structure of this compound derivatives with flexible substituents?

- Answer : Address disorder in flexible groups (e.g., rotating -CN) using PART instructions in SHELXL. Apply restraints to bond lengths/angles and utilize TWIN commands for twinned crystals. High-resolution data (≤1.0 Å) improves model accuracy .

Q. Methodological Notes

- Safety Protocols : Always cross-reference SDS guidelines (e.g., Combi-Blocks) for PPE and spill management .

- Data Validation : Use multiple analytical techniques (e.g., NMR, XRD, MS) to confirm compound identity and purity.

- Ethical Compliance : Adhere to institutional and environmental regulations for chemical disposal and ecological testing.

属性

IUPAC Name |

5-cyano-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNYRQCTAPBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515600 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10435-57-1 | |

| Record name | 5-Cyano-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。